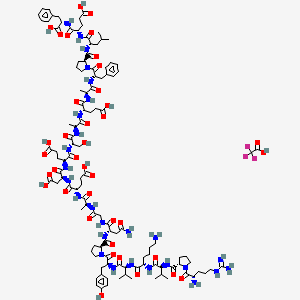
374796-72-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Abstracts Service (CAS) number 374796-72-2 is known as [Asn23] β-Amyloid (1-40), Iowa mutation. This compound is a peptide that is a variant of the β-amyloid protein, which is associated with Alzheimer’s disease. The Iowa mutation involves the substitution of asparagine for aspartic acid at position 23, leading to a more rapid aggregation of the peptide into toxic fibrils .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Asn23] β-Amyloid (1-40) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput peptide synthesizers .
化学反应分析
Types of Reactions
[Asn23] β-Amyloid (1-40) primarily undergoes aggregation reactions, where the peptide molecules self-assemble into fibrils. This process is influenced by factors such as pH, temperature, and the presence of metal ions .
Common Reagents and Conditions
pH: The aggregation is typically studied at physiological pH (around 7.4).
Temperature: Elevated temperatures can accelerate the aggregation process.
Metal Ions: Ions such as zinc and copper can promote aggregation
Major Products
The major product of these reactions is the formation of amyloid fibrils, which are insoluble and associated with neurotoxicity in Alzheimer’s disease .
科学研究应用
[Asn23] β-Amyloid (1-40) is extensively used in scientific research to study the mechanisms of amyloid aggregation and its role in Alzheimer’s disease. Key applications include:
Neuroscience: Investigating the neurotoxic effects of amyloid fibrils on neuronal cells.
Drug Development: Screening potential therapeutic agents that can inhibit or reverse amyloid aggregation.
Biomarker Research: Developing diagnostic tools for early detection of Alzheimer’s disease
作用机制
The toxic effects of [Asn23] β-Amyloid (1-40) are primarily due to its ability to aggregate into fibrils that disrupt cellular function. The peptide interacts with neuronal cell membranes, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death. The aggregation process involves the formation of β-sheet structures that are characteristic of amyloid fibrils .
相似化合物的比较
Similar Compounds
Wild-type β-Amyloid (1-40): The non-mutated form of the peptide, which aggregates more slowly than the Iowa mutation.
[Glu22] β-Amyloid (1-40), Arctic mutation: Another variant associated with familial Alzheimer’s disease, characterized by a substitution of glutamic acid for glycine at position 22
Uniqueness
The Iowa mutation ([Asn23] β-Amyloid (1-40)) is unique in its rapid aggregation and increased toxicity compared to other β-amyloid variants. This makes it a valuable model for studying the aggressive forms of Alzheimer’s disease and testing potential therapeutic interventions .
属性
CAS 编号 |
374796-72-2 |
|---|---|
分子量 |
4328.88 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)



![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B612775.png)
![1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B612777.png)
